molecular formula C12H23BrO2 B8486641 Ethyl 2,2-dimethyl-8-bromooctanoate

Ethyl 2,2-dimethyl-8-bromooctanoate

Cat. No. B8486641
M. Wt: 279.21 g/mol
InChI Key: MTEYTBYHEOMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-8-bromooctanoate is a useful research compound. Its molecular formula is C12H23BrO2 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-dimethyl-8-bromooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-8-bromooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,2-dimethyl-8-bromooctanoate

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 8-bromo-2,2-dimethyloctanoate

InChI

InChI=1S/C12H23BrO2/c1-4-15-11(14)12(2,3)9-7-5-6-8-10-13/h4-10H2,1-3H3

InChI Key

MTEYTBYHEOMETG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamine in cyclohexane (0.15 mol, 100 ml) and tetrahydrofuran (150 ml) was cooled to -60° C. and treated with ethyl isobutyrate (18.59 g, 0.16 mole). The solution was stirred for 1 hour then treated with 1,6-dibromohexane (51.23 g, 0.21 mole), hexamethylphosphoramide (45 g) and was stirred at -70° C. for 1 hour. The solution was then warmed to room temperature and the solvent was removed under reduced pressure. The remaining solution was treated with saturated ammonium chloride solution (400 ml) and extracted with ethylacetate (2×200 ml). The ethyl acetate extracts were combined and washed with dilute hydrochloric acid (100 ml), sodium bicarbonate (100 ml) and then dried over magnesium sulphate. The solvent and unreacted starting material were removed by distillation to give the title compound as an oil.
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100 mL
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150 mL
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18.59 g
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51.23 g
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45 g
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Synthesis routes and methods II

Procedure details

Under N2 atmosphere, a solution of LDA (2.0 M in heptane/tetrahydrofuran/ethylbenzene, 2.94 L, 5.9 mol) was added dropwise to a stirred solution of ethyl isobutyrate (720 g, 6.2 mol) in anhydrous THF (4.7 L) at −45° C. After 1 h, 1,6-dibromohexane (2400 g, 9.8 mol) was added dropwise, followed by the addition of DMPU (320 mL). The reaction mixture was stirred for 1 h and then allowed to warm to room temperature overnight. Saturated NH4Cl solution (3 L) was added and the mixture was extracted with ethyl acetate (3×6 L). The combined organic layers were washed with brine (4.5 L), 1 M aqueous HCl (6 L), saturated NaHCO3 solution (6 L), and brine (4.5 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled under high vacuo to furnish ethyl 8-bromo-2,2-dimethyloctanoate (856 g, 52%) as a light yellowish oil. Bp 95-100° C./0.2 mm. NMR (300 MHz, CDCl3/TMS): δ (ppm): 4.13 (q, J=7.1, 2H), 3.39 (t, J=6.9, 2H), 1.92-1.75 (m, 2H), 1.58-1.25 (m, 8H), 1.25 (t, J=7.1, 3H), 1.12 (s, 6H). 13C NMR (75 MHz, CDCl3=77.52 ppm): δ (ppm): 177.62, 60.01, 42.08, 40.50, 33.63, 32.68, 29.13, 27.93, 25.00, 24.66, 14.22. HRMS (LSIMS, nba): Calcd for C12H24BrO2 (MH+): 279.0960. found: 279.0957.
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2.94 L
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720 g
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4.7 L
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2400 g
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3 L
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320 mL
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solvent
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